molecular formula C12H9N5O3S B171013 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol CAS No. 15870-55-0

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

Cat. No. B171013
CAS RN: 15870-55-0
M. Wt: 303.3 g/mol
InChI Key: DIKVHTCRLXZEJN-UHFFFAOYSA-N
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Description

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a chemical compound with the molecular formula C12H9N5O3S . Its average mass is 303.297 Da and its monoisotopic mass is 303.042603 Da .


Molecular Structure Analysis

The molecular structure of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol consists of 12 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol are not available, there are studies on related compounds. For example, a study on the photochemical reaction mechanisms of 2-nitrobenzyl compounds , and another on the biological activities of 1,2,3-triazole derivatives .

Scientific Research Applications

Hypoxia-Activated Prodrug Inhibitors

A study on 4-nitrobenzyloxycarbonyl prodrug derivatives of O(6)-benzylguanine, which are designed to inhibit O(6)-alkylguanine-DNA alkyltransferase (AGT), shows that these compounds can undergo bioreductive activation under oxygen deficiency. This property is particularly significant for targeting cancer cells with high levels of AGT, enhancing the cytotoxic effects of specific agents under hypoxic conditions, which are common in solid tumors (Zhu et al., 2011).

Photochemical Reaction Mechanisms

Investigations into the photochemical reactions of 2-nitrobenzyl compounds, including alcohols and ethers, have revealed complex mechanisms involving dual proton transfer and formation of 2-nitroso hydrates. This research has implications for understanding the behavior of nitrobenzyl-based photolabile protecting groups in various solvents and under different conditions (Gáplovský et al., 2005).

Polymer and Materials Science

The o-nitrobenzyl group's utility in polymer and materials science is highlighted by its application in creating photodegradable hydrogels, functionalization of (block) copolymers, and development of photocleavable bioconjugates. These advancements offer opportunities for controlled alteration of polymer properties via irradiation, with potential applications in drug delivery systems and tissue engineering (Zhao et al., 2012).

Photoaffinity Labeling and Crosslinking

The use of 2-nitrobenzyl alcohol (NB) as a photoreactive group demonstrates its efficiency in photoaffinity labeling and crosslinking of biomolecules. This application is valuable in drug discovery, chemical biology, and protein engineering, showcasing the group's potential for selective modification of target molecules (Wang et al., 2020).

Equilibrative Nucleoside Transporter Inhibition

Research into the synthesis of analogues, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its fluorescent probe conjugates, has contributed to the understanding of cell-surface human equilibrative nucleoside transporter 1 (hENT1) levels. This knowledge aids in predicting the antitumor efficacy of certain chemotherapy drugs, highlighting the compound's role in cancer research (Robins et al., 2010).

properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVHTCRLXZEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390574
Record name NSC118208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

CAS RN

15870-55-0
Record name 15870-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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